Ethyl (triphenylphosphoranylidene)pyruvate
Overview
Description
Ethyl (triphenylphosphoranylidene)pyruvate (ETPP) is an organic compound that contains a phosphorus atom bonded to three phenyl groups and an ethyl ester group . It is a yellowish powder that is soluble in organic solvents like benzene and dichloromethane.
Synthesis Analysis
ETPP can be synthesized by reacting triphenylphosphine with ethyl pyruvate in the presence of a strong acid catalyst. The reaction produces ETPP as a yellowish powder.Molecular Structure Analysis
The linear formula of ETPP is (C6H5)3P=CHCOCO2C2H5 . It has a molecular weight of 376.38 .Chemical Reactions Analysis
ETPP is used as a reactant for Wittig condensation and the chemoenzymic preparation of hexafluoroleucine and tetrafluoroleucine . It is also used in the synthesis of ahiral and chiral cyclic dehydro-α-amino acid derivatives through nucleophilic addition .Physical And Chemical Properties Analysis
ETPP has a molar mass of 332.32 g/mol and a melting point of 195-197°C. It is a stable compound that does not decompose at room temperature. The compound is hygroscopic and absorbs water from the atmosphere. It is also sensitive to light and should be stored in a dark place to prevent decomposition.Scientific Research Applications
Synthesis of Pyrrolo[4,3,2-ij]isoquinoline Derivatives : Ethyl (triphenylphosphoranylidene)pyruvate has been used to synthesize derivatives of pyrrolo[4,3,2-ij]isoquinoline, a compound potentially valuable in medicinal chemistry, through a consecutive Aza-Wittig/Electrocyclic Ring-Closure/Intramolecular Acylation process (Molina, Alajarín, & Vidal, 1992).
Creation of α-Acetylenic Esters : It's involved in the formation of α-acetylenic esters like ethyl 4,4,4-trifluorotetrolate, which are significant in various chemical transformations and potentially in pharmaceutical applications (Hamper, 2003).
Formation of Cyclic Oxalyl Ylides : In reactions with 5-aryl-2,3-furandiones, ethyl (triphenylphosphoranylidene)pyruvate forms deeply colored, resonance-stabilized cyclic oxalyl ylides, indicating its utility in synthesizing complex organic molecules (Koz’minykh et al., 1993).
Synthesis of Quinolones : It's used in the synthesis of quinolones, important compounds in the pharmaceutical industry, particularly for their antibacterial properties. The process involves a highly selective and sequential manner leading to pyrrolo- and pyrido[1,2-a]quinolones (Kumar, Dinesh, & Pandey, 1994).
Synthesis of Fused Carbazoles : Ethyl (triphenylphosphoranylidene)pyruvate participates in the aza Wittig-type reaction leading to the synthesis of fused carbazoles, a class of compounds with potential pharmacological activities (Molina, Fresneda, & Almendros, 1991).
Crystal Structure Analysis : Its derivatives have been studied for their crystal structures to understand better molecular conformations and interactions, which is crucial in designing and synthesizing new materials (Castañeda et al., 2007).
Synthesis of Advanced Materials : It's used in synthesizing Janus diones, like dicyclopenta[b,g]naphthalene-1,3,6,8(2H,7H)-tetraone, which are precursors for molecular and polymeric advanced materials (Niebel, Lokshin, & Khodorkovsky, 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLOPRPWPANPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327344 | |
Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (triphenylphosphoranylidene)pyruvate | |
CAS RN |
13321-61-4 | |
Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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